molecular formula C16H14F3NO4S B2846937 3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine CAS No. 1797633-42-1

3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine

Cat. No.: B2846937
CAS No.: 1797633-42-1
M. Wt: 373.35
InChI Key: OFUDQNAECDOKOP-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methanesulfonyl]-1-[3-(trifluoromethyl)benzoyl]azetidine is a useful research compound. Its molecular formula is C16H14F3NO4S and its molecular weight is 373.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Cyclopentenone Synthesis : The furan-2-yl(phenyl)methanol, a related compound to (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, undergoes aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives. This process is highlighted for its high selectivity and good yields in short reaction times (Reddy et al., 2012).

  • Synthesis of Oxazine and Thiazine Derivatives : Furan-2-yl(phenyl)methanol derivatives are used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is notable for its good yields, high selectivity, and efficiency (Reddy et al., 2012).

Biological Activity

  • Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives, closely related to the chemical , have been synthesized and tested for in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, sometimes even surpassing reference compounds (Zheng et al., 2011).

  • Inhibitory Effects on Vascular Smooth Muscle Cells (VSMC) : Synthesis of furan-2-yl(phenyl)methanones led to the discovery of compounds with potential in vitro activity against VSMC proliferation. This research provides insights into the potential therapeutic uses of these compounds (Qing-shan, 2011).

  • Antibacterial and Anti-inflammatory Properties : Pyrazoline derivatives containing the furan-2-yl group have shown significant in vivo anti-inflammatory and in vitro antibacterial activities. This suggests potential therapeutic applications of these compounds in treating inflammation and bacterial infections (Ravula et al., 2016).

Corrosion Inhibition

  • Corrosion Prevention on Mild Steel : A novel organic compound containing the furan-2-yl group was found to be an effective inhibitor against mild steel corrosion in an acidic medium. This highlights a potential application in the field of corrosion prevention (Singaravelu & Bhadusha, 2022).

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c17-16(18,19)12-4-1-3-11(7-12)15(21)20-8-14(9-20)25(22,23)10-13-5-2-6-24-13/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUDQNAECDOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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